2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide
Description
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers.
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-33-23-12-10-21(11-13-23)19-30-17-16-28-26(32)24(30)18-25(31)29-20-27(14-6-7-15-27)22-8-4-3-5-9-22/h3-5,8-13,24H,2,6-7,14-20H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGITUKQIHRPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC3(CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the piperazine ring, followed by the introduction of the ethoxyphenyl and phenylcyclopentyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Advanced purification techniques such as crystallization or chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- 5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione
Comparison: Compared to similar compounds, 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide stands out due to its unique structural features, such as the combination of the piperazine ring with ethoxyphenyl and phenylcyclopentyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
